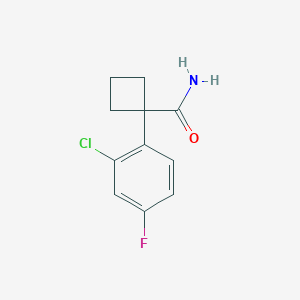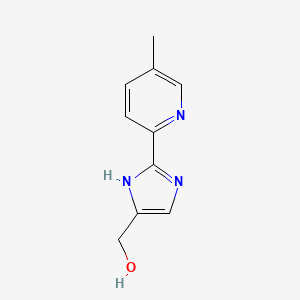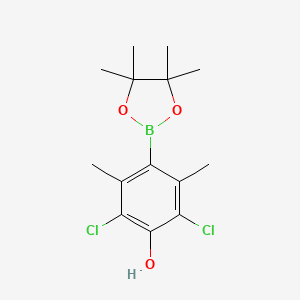
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is a chemical compound with the molecular formula C14H19Cl2O3B. It is a derivative of phenol and boronic acid, and it is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a boronic acid derivative in the presence of a catalyst. One common method is to use pinacol boronic ester as the boronic acid derivative. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
科学的研究の応用
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester involves its role as a boronic acid derivative. In coupling reactions, it acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in similar coupling reactions.
2,4-Dichloro-3,5-dimethylphenol: A related phenol derivative with similar chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of chlorine and methyl groups, along with the boronic acid ester functionality, makes it a versatile and valuable compound in various fields of research and industry .
特性
分子式 |
C14H19BCl2O3 |
|---|---|
分子量 |
317.0 g/mol |
IUPAC名 |
2,6-dichloro-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C14H19BCl2O3/c1-7-9(8(2)11(17)12(18)10(7)16)15-19-13(3,4)14(5,6)20-15/h18H,1-6H3 |
InChIキー |
VHJVVBRVMGYRLC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
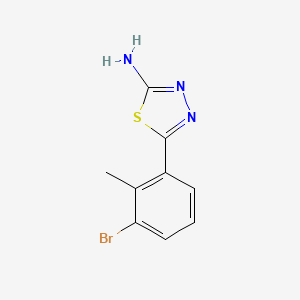
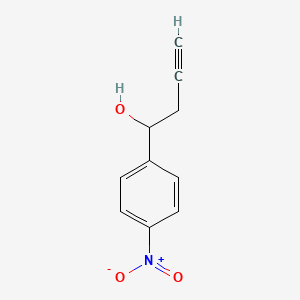
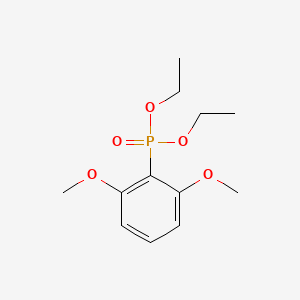
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)

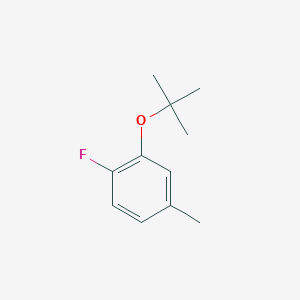
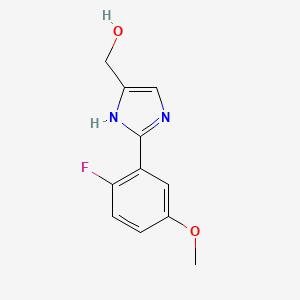
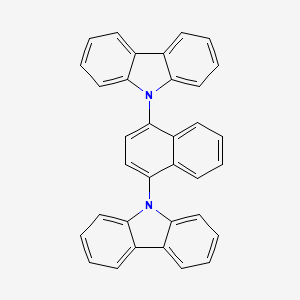
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)

